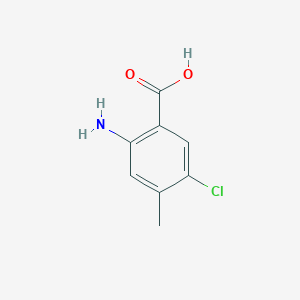

2-Amino-5-chloro-4-methylbenzoic acid

Vue d'ensemble

Description

2-Amino-5-chloro-4-methylbenzoic acid, also known as ACMBA, is a common organic synthesis intermediate . It has a molecular formula of C8H8ClNO2 and a molecular weight of 185.61 .

Synthesis Analysis

The synthesis of ACMBA is typically achieved from 2-Amino-3-methylbenzoic acid. The reaction occurs in DMF solvent with N-chlorosuccinimide, resulting in a product with a chlorine atom on the amino group’s ortho position . The reaction shows good regioselectivity, likely due to the strong electron-donating ability of the amino group.Molecular Structure Analysis

The molecular structure of ACMBA consists of a benzene ring substituted with an amino group, a chloro group, a methyl group, and a carboxylic acid group . The positions of these substituents on the benzene ring give the compound its unique properties and reactivity.Chemical Reactions Analysis

As an organic synthesis intermediate, ACMBA can undergo various transformations. For instance, the chlorine atom on the benzene ring can be used to synthesize target molecular structures, such as through Suzuki coupling to introduce an aryl or alkyl chain . The carboxylic acid group on the benzene ring can also be conveniently transformed into ester, hydroxyl, amide, and other groups .Physical and Chemical Properties Analysis

ACMBA is a solid at room temperature . Its melting point is between 239 and 243 degrees Celsius . The compound’s density is predicted to be 1.401 g/cm3 .Applications De Recherche Scientifique

Environmental Impact and Fate

Occurrence and Behavior in Aquatic Environments The occurrence, fate, and behavior of chemical compounds structurally related to 2-Amino-5-chloro-4-methylbenzoic acid, such as parabens (esters of para-hydroxybenzoic acid), have been extensively reviewed. These compounds, widely used as preservatives, show weak endocrine-disrupting potentials. Despite effective wastewater treatments, parabens persist in low concentrations in effluents and are ubiquitous in surface waters and sediments. Their presence reflects the continuous introduction into the environment from consumer products. Furthermore, parabens can react with free chlorine, forming halogenated by-products, which are more stable and potentially more toxic, necessitating further toxicity studies (Haman, Dauchy, Rosin, & Munoz, 2015).

Pharmacological Research

Neurobiological Effects of Structurally Similar Compounds Research on compounds with structural similarities to this compound, such as tianeptine, reveals insights into the neurobiological effects of antidepressants. Tianeptine is shown to affect numerous neurotransmitter systems and play a critical role in the structural and functional plasticity of brain regions associated with emotional learning. This highlights the complex interplay between chemical structure and pharmacological activity, offering potential pathways for the development of new therapeutic agents (McEwen & Olié, 2005).

Antimicrobial Properties and Resistance

Toxicity and Environmental Persistence of Antimicrobial Compounds Investigations into the environmental persistence and toxicity of antimicrobial compounds such as triclosan, which shares functional groups with this compound, reveal significant concerns. Triclosan's widespread use in consumer products leads to its ubiquitous presence in water bodies and sediments. Its potential transformation into more toxic and persistent compounds, alongside demonstrated toxic effects on aquatic organisms and potential to foster antimicrobial resistance, underscores the need for careful consideration of the environmental and health impacts of such chemicals (Bedoux, Roig, Thomas, Dupont, & Bot, 2012).

Safety and Hazards

In case of inhalation, move the victim into fresh air and give artificial respiration if necessary . If ACMBA comes into contact with skin or eyes, wash off with plenty of water and consult a doctor . In case of ingestion, rinse the mouth with water and do not induce vomiting . Suitable extinguishing media for ACMBA fires include dry chemical, carbon dioxide, or alcohol-resistant foam .

Mécanisme D'action

Target of Action

As a common organic synthesis intermediate, it is mainly used to transform the chlorine atom on the benzene ring to synthesize the target molecular structure .

Mode of Action

The chlorine atom on the benzene ring can undergo Suzuki coupling to introduce an aromatic ring or alkyl chain . The carboxyl group on the benzene ring can be conveniently transformed into ester, hydroxyl, amide, and other functional groups . The amino group on the benzene ring can be transformed into halogen atoms and other active functional groups through diazotization reactions .

Biochemical Pathways

The compound’s ability to introduce various functional groups and structures suggests that it could potentially influence a wide range of biochemical pathways depending on the specific transformations it undergoes .

Pharmacokinetics

Its solubility in methanol suggests that it may have some degree of bioavailability .

Result of Action

Its use as an intermediate in organic synthesis suggests that its effects would largely depend on the specific compounds it is used to synthesize .

Propriétés

IUPAC Name |

2-amino-5-chloro-4-methylbenzoic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8ClNO2/c1-4-2-7(10)5(8(11)12)3-6(4)9/h2-3H,10H2,1H3,(H,11,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HFCGZOJQHOXABV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)C(=O)O)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.61 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

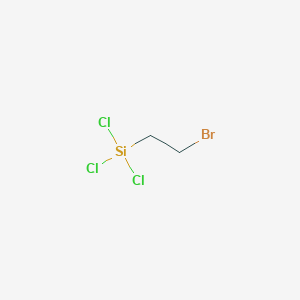

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![8-Bromo-2,3-dihydrobenzo[1,4]dioxin-5-ylamine](/img/structure/B3148072.png)

![5-methyl-Furo[3,2-c]pyridin-4(5H)-one](/img/structure/B3148082.png)

![ethyl 4-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperazine-1-carboxylate](/img/structure/B3148121.png)

![1-(3-formyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)piperidine-4-carboxamide](/img/structure/B3148127.png)

![3-chloro-1H-pyrazolo[3,4-d]pyriMidin-4-aMine](/img/structure/B3148139.png)